molecular formula C5H7F3O3 B6616394 5,5,5-trifluoro-2-hydroxypentanoic acid CAS No. 1485492-68-9

5,5,5-trifluoro-2-hydroxypentanoic acid

Cat. No.: B6616394
CAS No.: 1485492-68-9
M. Wt: 172.10 g/mol
InChI Key: IQFJCMWLQCJNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5,5-Trifluoro-2-hydroxypentanoic acid is an organic compound with the molecular formula C5H7F3O3 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanoic acid chain, with a hydroxyl group on the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-trifluoro-2-hydroxypentanoic acid typically involves the introduction of fluorine atoms into the pentanoic acid structure. One common method is the fluorination of 2-hydroxypentanoic acid using a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the final product to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-2-hydroxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5,5-trifluoro-2-oxopentanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol, 5,5,5-trifluoro-2-hydroxypentanol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 5,5,5-Trifluoro-2-oxopentanoic acid.

    Reduction: 5,5,5-Trifluoro-2-hydroxypentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,5,5-Trifluoro-2-hydroxypentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5,5,5-trifluoro-2-hydroxypentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    5,5,5-Trifluoro-4-hydroxypentanoic acid: Similar structure but with the hydroxyl group on the fourth carbon.

    5,5,5-Trifluoro-3-hydroxypentanoic acid: Hydroxyl group on the third carbon.

    5,5,5-Trifluoro-2-oxopentanoic acid: Oxidized form with a carbonyl group instead of a hydroxyl group.

Uniqueness

5,5,5-Trifluoro-2-hydroxypentanoic acid is unique due to the specific positioning of the hydroxyl group on the second carbon, which can influence its reactivity and interactions differently compared to its isomers. The presence of three fluorine atoms also imparts distinct electronic properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5,5,5-trifluoro-2-hydroxypentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3O3/c6-5(7,8)2-1-3(9)4(10)11/h3,9H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFJCMWLQCJNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.